3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Overview
Description
3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride is a chemical compound with the CAS number 365-06-0 . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The molecular weight of a similar compound, Phenol, 3-(trifluoromethyl)-, is 162.1092 .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area .Scientific Research Applications
Palladium-Catalyzed Trifluoromethylation
- Catalysis and Synthesis : The trifluoromethyl group, such as in 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, is significant in pharmaceuticals and agrochemicals due to its ability to attract electron density and influence molecular properties. Efficient methods for appending CF3 groups to aryl substrates have been developed, enhancing the properties of organic molecules and their applications (Cho et al., 2010).
Amination of Aryl Halides
- Synthetic Utility : Palladium complexes with o-biphenyl ligands have proven effective in catalyzing the amination of a variety of aryl halides and triflates. This process is crucial for producing functionalized substrates, including those involving trifluoromethyl-biphenyl compounds (Wolfe et al., 2000).
Tandem Hydroamination and Cyclization
- Organic Synthesis : In a study exploring the efficiency of silver-catalyzed reactions, the tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines, leading to pyrrolines, demonstrated the versatility and atom-economical approach in constructing complex molecules (Zhou et al., 2017).
Synthesis of Trifluoromethyl Biphenyl
- Chemical Synthesis : The synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl from trifluoromethylaniline showcases the intricate methods used in creating structurally complex trifluoromethylated compounds, which are key in various industrial applications (Yuan-bin, 2005).
Oxidative Trifluoromethylation
- Pharmaceutical and Agrochemical Applications : The oxidative trifluoromethylation reactions, using nucleophilic substrates and trifluoromethylation reagents, demonstrate the importance of the CF3 group in enhancing the stability and efficacy of pharmaceuticals and agrochemicals (Chu & Qing, 2014).
Advanced Material Applications
- Electronics and Materials Science : The application of trifluoromethyl-biphenyl compounds in the development of organic light-emitting diodes (OLEDs) and other electronic devices demonstrates their significance in material science (Ge et al., 2008).
Safety And Hazards
This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Future Directions
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests potential future directions in the development of new compounds for various applications.
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9;/h1-8H,17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZGAUXMIKTIRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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